(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their electron-deficient system, high oxidative stability, and rigid planar structure, enabling efficient intermolecular π–π overlap .
Molecular Structure Analysis
The benzo[d]thiazole moiety in the compound is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
- Photocatalysis : This compound has shown promise in metal-free photocatalyzed reactions. For instance, a recent study demonstrated the visible light-induced organophotocatalytic synthesis of functionalized allylsilanes through radical allylic silylation of allyl acetates and chlorides. Notably, this approach eliminates the need for metal reagents or toxic transition-metal catalysts, making it environmentally benign .
- Allylic Silylation : Allylsilanes are valuable building blocks for natural product synthesis and pharmaceuticals due to their stability and low toxicity. The compound can serve as a precursor for the synthesis of functionalized allylsilanes, which have diverse applications in organic chemistry .
- The compound belongs to the thiazolidinone family. Thiazolidinones exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Researchers have explored the synthesis and biological evaluation of thiazolidinone derivatives, and this compound could contribute to this field .
- Allyl sulfones are important intermediates in organic synthesis. Recent work describes the electrochemical synthesis of allyl sulfones via sulfonation of allyl trifluoroborates. The process involves radical addition to the alkene followed by elimination of the trifluoroborate moiety, providing access to different substituted allyl sulfones. The compound’s structure and reactivity could be relevant in this context .
Photocatalysis and Allylic Silylation
Thiazolidinone Derivatives
Electrochemical Synthesis of Allyl Sulfones
Future Directions
properties
IUPAC Name |
4-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h2-8,10H,1,9H2,(H2,18,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEBHXYIUDICLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.